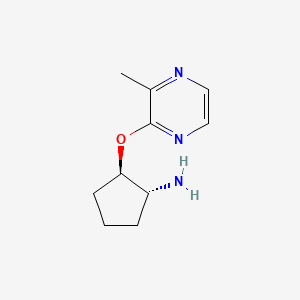![molecular formula C19H21N3O2S2 B2697230 3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(thiophen-2-ylmethyl)propanamide CAS No. 950443-98-8](/img/structure/B2697230.png)
3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(thiophen-2-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(thiophen-2-ylmethyl)propanamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure analysis of such a compound would typically involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, specific data for this compound is not available in the current literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would typically include its melting point, boiling point, solubility, and stability. A similar compound has been described as a stable white solid with low solubility in water but can dissolve in organic solvents such as alcohol and ether .Scientific Research Applications
Synthesis and Biological Evaluation
Thieno[2,3-d]pyrimidines represent a class of heterocyclic compounds that have been extensively studied for their synthetic methodologies and biological properties. For example, research demonstrates the synthesis of novel thieno[2,3-d]pyrimidine derivatives through various chemical reactions, indicating the versatility of these compounds in chemical synthesis (Shawali, Nasser A. H. Ali, Ahmed S. Ali, & Osman, 2006)[https://consensus.app/papers/synthesis-activity-functionalised-shawali/0bf89743663f53c49f2f80c940cc5862/?utm_source=chatgpt]. Similarly, another study focused on synthesizing and evaluating the biological activities of thienopyrimidine derivatives, highlighting their potential as antimicrobial and anti-inflammatory agents (Tolba, A. K. Kamal El‐Dean, Mostafa Ahmed, & R. Hassanien, 2018)[https://consensus.app/papers/synthesis-reactions-study-thienopyrimidine-derivatives-tolba/557750ede44e516b9e2683b744bfa2bf/?utm_source=chatgpt].
Chemical Properties and Reactions
The chemical reactivity and properties of thieno[2,3-d]pyrimidines also allow for the creation of polynuclear heterocycles, showcasing the structural diversity achievable with these compounds. For instance, research has been conducted on the synthesis and reactions of azolothienopyrimidines and thienothiazolopyrimidines, revealing the potential for generating a wide range of biologically active molecules (El-Gazzar, Hussein, & Aly, 2006)[https://consensus.app/papers/synthesis-reactions-polynuclear-heterocycles-elgazzar/87dc7cee65525081a25579624d8a6ea2/?utm_source=chatgpt].
Potential Applications in Drug Discovery
The exploration of thieno[2,3-d]pyrimidine derivatives in drug discovery is evident through studies investigating their role as cyclin-dependent kinase inhibitors, which are crucial for the development of cancer therapeutics. A study highlighted the discovery of thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors, emphasizing the significance of these compounds in the development of novel anticancer drugs (Horiuchi, Nagata, Kitagawa, Akahane, & Uoto, 2009)[https://consensus.app/papers/discovery-novel-thieno23dpyrimidin4yl-hydrazonebased-horiuchi/838026a5b5615b57aea06274865c8467/?utm_source=chatgpt].
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)-N-(thiophen-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c23-16(20-11-12-5-4-10-25-12)9-8-15-21-18(24)17-13-6-2-1-3-7-14(13)26-19(17)22-15/h4-5,10H,1-3,6-9,11H2,(H,20,23)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAVEJYKGJLTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)NC(=N3)CCC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(thiophen-2-ylmethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-Amino-4-((4-methoxyphenyl)sulfonyl)-5-(p-tolylamino)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2697153.png)



![methyl 4-({[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2697159.png)
![N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2697161.png)
![1-[4-(Trifluoromethyl)benzoyl]piperidine](/img/structure/B2697162.png)

![N-(3-acetylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2697164.png)
![N-{[4-(4-bromophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide](/img/structure/B2697165.png)
![2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid](/img/structure/B2697166.png)
![N-(2-Chloro-4-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide](/img/structure/B2697169.png)